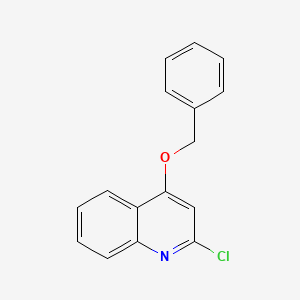
4-(Benzyloxy)-2-chloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-2-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a benzyloxy group at the 4-position and a chlorine atom at the 2-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloroquinoline and benzyl alcohol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to promote the nucleophilic substitution of the chlorine atom by the benzyloxy group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions: 4-(Benzyloxy)-2-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 4-(Benzyloxy)quinoline.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 4-(Benzyloxy)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-(Benzyloxy)-2-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(Benzyloxy)-2-chloroquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
相似化合物的比较
4-(Benzyloxy)-2-hydroxyquinoline: Similar structure but with a hydroxyl group instead of chlorine.
4-(Benzyloxy)-2-methylquinoline: Contains a methyl group at the 2-position.
4-(Benzyloxy)-2-nitroquinoline: Contains a nitro group at the 2-position.
Uniqueness: 4-(Benzyloxy)-2-chloroquinoline is unique due to the presence of both the benzyloxy and chlorine groups, which impart distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C16H12ClNO |
|---|---|
分子量 |
269.72 g/mol |
IUPAC 名称 |
2-chloro-4-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H12ClNO/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2 |
InChI 键 |
FTZCYYKIXFLTJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



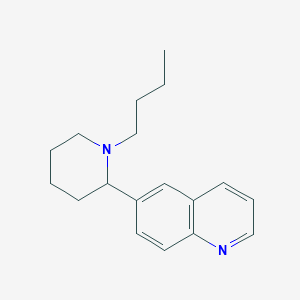

![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)
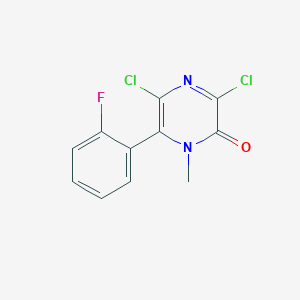
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)

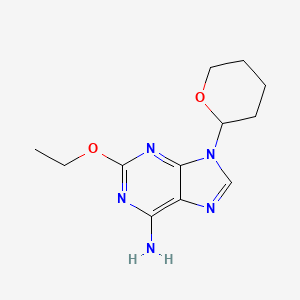
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
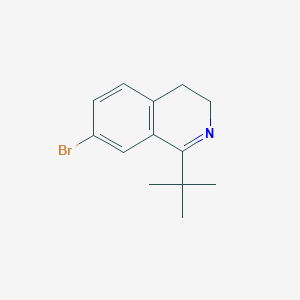
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
